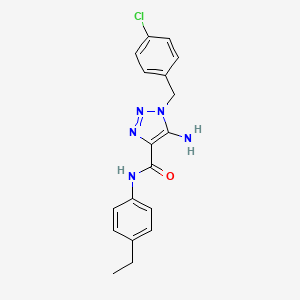

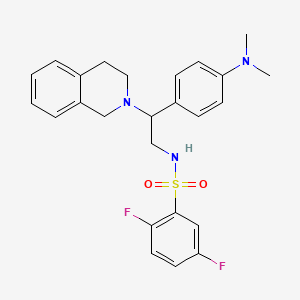

![molecular formula C21H15ClN2O6S B2657440 ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate CAS No. 939889-07-3](/img/structure/B2657440.png)

ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of thiochromeno[4,3-b]pyran, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure and the properties of similar compounds. For example, it’s likely that this compound is solid at room temperature, and its solubility would depend on the solvent used .Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and crystallization of related pyran derivatives have been extensively studied. For example, ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate was synthesized, and its crystal structure was analyzed to reveal a six-membered ring adopting a boat conformation, with significant implications for understanding the structural dynamics of similar compounds (Wangchun Xiang, 2004). This research underlines the importance of crystallography in understanding the physical characteristics and potential applications of pyran derivatives.

Corrosion Inhibition

Pyran derivatives have been identified as effective corrosion inhibitors, which is significant for industrial applications, especially in protecting metals from corrosion. A study demonstrated that pyranpyrazole derivatives show remarkable corrosion inhibition properties for mild steel, suggesting potential utility in industrial pickling processes. The study combined experimental techniques with Density Functional Theory (DFT) calculations, highlighting the molecular interactions contributing to the inhibition efficiency (P. Dohare et al., 2017). Another study focused on the corrosion mitigation of mild steel in sulfuric acid solutions by different pyran derivatives, emphasizing their high inhibition efficiency and adsorption mechanism (J. Saranya et al., 2020).

Materials Science and Photovoltaics

The structural and optical properties of pyrano[3,2-c]quinoline derivatives thin films have been explored, indicating their potential in photovoltaic applications. Studies have shown that these compounds, when used in thin-film form, exhibit properties conducive to use in organic–inorganic photodiode fabrication. This research suggests that specific pyran derivatives could be valuable in developing new photovoltaic materials and devices (H. Zeyada et al., 2016). Another study focused on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives highlights their application in organic–inorganic photodiode fabrication, further underscoring the relevance of these compounds in renewable energy technologies (H. Zeyada et al., 2016).

Mechanism of Action

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promising biological activity, it could be studied further as a potential drug. Alternatively, if it’s a useful intermediate in chemical synthesis, research might focus on improving its synthesis .

Properties

IUPAC Name |

ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O6S/c1-2-29-20(25)17-15(10-7-8-13(24(27)28)12(22)9-10)16-18(30-19(17)23)11-5-3-4-6-14(11)31-21(16)26/h3-9,15H,2,23H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNJPLCXHCFOMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)[N+](=O)[O-])Cl)C(=O)SC4=CC=CC=C42)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

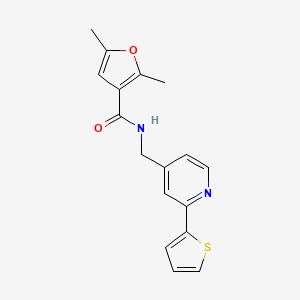

![Ethyl 2-(2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2657363.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2657364.png)

![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2657367.png)

![3-(4-Fluorobenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2657371.png)

![(5R,7S)-N-(Cyanomethyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2657380.png)